molecular formula C13H26N2O2 B593824 tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1303967-33-0

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B593824
CAS No.: 1303967-33-0
M. Wt: 242.363
InChI Key: FGWZXFPNZRIDFK-UHFFFAOYSA-N
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Description

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is often used in organic synthesis and has various applications in scientific research and industry. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with isopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate include:

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl ®-3-(methylamino)pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the tert-butyl group and the isopropylamino moiety provides distinct chemical properties that make it valuable in various synthetic and research applications. Its stability and ability to undergo multiple types of reactions further enhance its utility in scientific research and industrial processes.

Properties

IUPAC Name

tert-butyl 3-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-8-11-6-7-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZXFPNZRIDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693550
Record name tert-Butyl 3-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303967-33-0
Record name tert-Butyl 3-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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